molecular formula C15H15NO4 B7807204 3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid

3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid

Cat. No.: B7807204
M. Wt: 273.28 g/mol
InChI Key: ZMLQCJAQNZQFLS-UHFFFAOYSA-N
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Description

3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with an ethylcarbamoyl group and a methoxy group at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid typically involves the reaction of 2-naphthoic acid with ethyl isocyanate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ethylcarbamoyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene derivatives .

Scientific Research Applications

3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Methylcarbamoyl)methoxy]naphthalene-2-carboxylic acid
  • 3-[(Propylcarbamoyl)methoxy]naphthalene-2-carboxylic acid
  • 3-[(Butylcarbamoyl)methoxy]naphthalene-2-carboxylic acid

Uniqueness

3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid is unique due to its specific ethylcarbamoyl substitution, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-[2-(ethylamino)-2-oxoethoxy]naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-2-16-14(17)9-20-13-8-11-6-4-3-5-10(11)7-12(13)15(18)19/h3-8H,2,9H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLQCJAQNZQFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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